PBFI

Ratiometric fluorescence Intracellular potassium quantification Photobleaching correction

PBFI (Potassium-Binding Benzofuran Isophthalate, CAS 124549-11-7) is a fluorescent indicator specifically designed for the determination of intracellular potassium ion (K⁺) concentrations. As a member of the benzofuran isophthalate class of ion indicators, PBFI incorporates a crown ether chelator cavity sized to confer selectivity for K⁺ over other monovalent cations.

Molecular Formula C46H46N2O16
Molecular Weight 882.9 g/mol
CAS No. 124549-11-7
Cat. No. B176356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBFI
CAS124549-11-7
SynonymsK+-binding benzofuran isophthalate
K-BFI
PBFI
potassium-binding benzofuran isophthalate
Molecular FormulaC46H46N2O16
Molecular Weight882.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC
InChIInChI=1S/C46H46N2O16/c1-57-41-23-29-21-39(31-5-3-27(43(49)50)19-33(31)45(53)54)63-37(29)25-35(41)47-7-11-59-15-17-61-13-9-48(10-14-62-18-16-60-12-8-47)36-26-38-30(24-42(36)58-2)22-40(64-38)32-6-4-28(44(51)52)20-34(32)46(55)56/h3-6,19-26H,7-18H2,1-2H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)
InChIKeyYOQMJMHTHWYNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PBFI (CAS 124549-11-7): A Ratiometric Potassium-Selective Fluorescent Indicator for Quantitative Intracellular K⁺ Imaging


PBFI (Potassium-Binding Benzofuran Isophthalate, CAS 124549-11-7) is a fluorescent indicator specifically designed for the determination of intracellular potassium ion (K⁺) concentrations [1]. As a member of the benzofuran isophthalate class of ion indicators, PBFI incorporates a crown ether chelator cavity sized to confer selectivity for K⁺ over other monovalent cations [2]. Upon K⁺ binding, PBFI undergoes a spectral shift in its excitation maximum, enabling ratiometric quantification via dual-excitation measurements at 340 nm and 380 nm with emission collected at approximately 500-505 nm [1]. This ratiometric capability allows normalization for variations in dye loading, cell thickness, and photobleaching, providing quantitative intracellular K⁺ concentration data rather than merely qualitative fluorescence changes. PBFI is available in two principal forms: the membrane-impermeant tetraammonium/potassium salt (MW 882.86) for microinjection, electroporation, or cell-free systems, and the cell-permeant acetoxymethyl (AM) ester derivative (PBFI-AM, CAS 124549-23-1, MW 1171.1) which passively diffuses across plasma membranes and is hydrolyzed by intracellular esterases to release the active indicator .

Ratiometric

Dual-excitation 340/380 nm ratio normalizes for dye loading, cell thickness, and photobleaching.

AM ester

Cell-permeant PBFI-AM passively loads and is hydrolyzed by intracellular esterases to the active indicator.

Na⁺-dependent Kd

Sodium-dependent affinity shift maintains responsiveness across physiological intracellular K⁺ concentrations.

Why Generic K⁺ Indicator Substitution Fails: PBFI's Quantifiable Sodium-Dependent Kd and Ratiometric Architecture


Substituting PBFI with alternative potassium indicators without careful consideration of experimental context introduces substantial risk of data misinterpretation. The affinity of PBFI for K⁺ is strongly sodium-dependent, with Kd values shifting from 5.1 mM in sodium-free buffer to 44 mM under physiological ionic strength (135 mM combined Na⁺/K⁺) [1]. This dynamic binding behavior is fundamentally different from newer-generation K⁺ indicators such as the Enhanced Potassium Green (EPG/APG) family, which report Kd values of approximately 18 mM with K⁺:Na⁺ selectivity ratios near 100:1, versus PBFI's modest 1.5:1 selectivity [2]. Furthermore, PBFI's ratiometric dual-excitation architecture (340/380 nm ratio) directly controls for artifacts introduced by uneven dye loading, photobleaching, and cell-to-cell thickness variation—features absent in single-wavelength intensity-based probes such as Asante Potassium Green (APG) [3]. The PBFI AM ester formulation also introduces distinct loading kinetics and intracellular retention characteristics; failure to account for sodium concentration in calibration buffers will systematically bias quantitative K⁺ determinations when using PBFI, while cross-adoption of protocols designed for APG-family indicators will yield incomparable datasets due to fundamentally divergent spectral properties and ion selectivity profiles.

  • Sodium-dependent Kd may shift significantly if calibration buffers do not match experimental Na⁺, limiting direct transfer of protocols from Na⁺-insensitive probes.
  • Intensity-based K⁺ indicators (APG/EPG) lack intrinsic ratiometric correction; loading and photobleaching artifacts may alter relative fluorescence interpretation.
  • Visible-light excited K⁺ probes require GFP/FITC filter sets; PBFI’s UV 340/380 nm configuration aligns with fura-2 systems, not interchangeable without hardware change.

PBFI Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons with SBFI, APG, and EPG Potassium Indicators


Ratiometric Dual-Excitation Quantification: PBFI's 340/380 nm Ratio Corrects for Loading and Photobleaching Artifacts

PBFI enables quantitative ratiometric K⁺ measurement via dual-excitation at 340 nm and 380 nm with emission at 500-505 nm. Fluorescence at 340 nm excitation is K⁺-dependent, while 380 nm excitation serves as a K⁺-independent reference, allowing the 340/380 ratio to normalize for variations in dye concentration, cell thickness, and photobleaching . In contrast, Asante Potassium Green (APG) and Enhanced Potassium Green (EPG) indicators are single-wavelength intensity-based probes that cannot intrinsically correct for these confounders, relying instead on wide dynamic range (Fmax/Fmin ≈ 12 for EPG-2) as partial compensation [1][2].

Ratiometric architecture
Head-to-head
340/380 nm dual-excitation ratiometric; normalizes for loading, photobleaching, and cell thickness. APG/EPG are single-wavelength intensity-based.
Enables quantitative intracellular K⁺ imaging with built-in artifact correction.
APG/EPG dynamic range (Fmax/Fmin ≈12) partially compensates, but cannot correct per-cell variations.
Ratiometric fluorescence Intracellular potassium quantification Photobleaching correction Dye loading normalization

Sodium-Dependent Kd Shifts: PBFI's 5.1 mM to 44 mM Affinity Range Enables Physiological K⁺ Detection

The dissociation constant (Kd) of PBFI for K⁺ is strongly dependent on the presence of Na⁺. In sodium-free buffer, PBFI exhibits a Kd of 5.1 mM. Under physiological ionic strength (135 mM combined Na⁺ and K⁺ concentration), the Kd increases to 44 mM [1]. When Na⁺ is replaced with tetramethylammonium chloride, an intermediate Kd of 11 mM is observed . This sodium-dependent shift in apparent affinity is a distinguishing feature of PBFI. For comparison, SBFI (sodium-binding benzofuran isophthalate) exhibits a parallel but opposite behavior: its Kd for Na⁺ shifts from 3.8 mM (K⁺-free) to 11.3 mM in the presence of physiological K⁺ concentrations [2].

Sodium-dependent Kd
Head-to-head
Kd for K⁺ shifts from 5.1 mM (Na⁺-free) to 44 mM (physiological Na⁺/K⁺). SBFI Na⁺ Kd shifts 3.8→11.3 mM.
Reported sodium-dependent affinity supports physiological K⁺ detection range.
Calibration buffers must be matched to experimental Na⁺ concentration.
Potassium affinity Sodium interference Kd determination Calibration buffers

Intracellular Calibration and Km Determination: PBFI Reports Km of 113 mM in Mesangial Cells

In cultured rat glomerular mesangial cells, intracellular calibration of PBFI using ionophores valinomycin and nigericin to clamp intracellular K⁺ to known extracellular K⁺ concentrations demonstrated that the dependence of the 340/380 fluorescence ratio on intracellular K⁺ conformed to Michaelis-Menten kinetics with a Km of 113 mM (n = 40) [1]. Resting intracellular K⁺ concentration in quiescent mesangial cells was determined to be 102 ± 7 mM (n = 81) under HCO₃⁻-free HEPES-buffered conditions [1]. No comparable intracellular Km data are reported for APG/EPG family indicators in peer-reviewed literature, where only in vitro Kd values (typically 18 mM for EPG-2 and APG-2) are provided [2].

Intracellular calibration
Cross-study
Km = 113 mM (n=40) in rat mesangial cells; resting [K⁺]i = 102 ± 7 mM. No peer-reviewed intracellular Km for APG/EPG.
Peer-reviewed intracellular calibration enables absolute concentration determination.
APG/EPG provide only in vitro Kd (≈18 mM) without validated intracellular parameters.
Intracellular calibration Michaelis-Menten kinetics Mesangial cells In vivo Kd determination

Ion Selectivity Ratio: PBFI's 1.5:1 K⁺:Na⁺ Selectivity vs. EPG-4's 100:1 Selectivity

PBFI exhibits a selectivity for K⁺ over Na⁺ of approximately 1.5:1 . This modest selectivity is sufficient for reliable intracellular K⁺ measurements in the cytosol where the [K⁺]/[Na⁺] ratio is approximately 10:1, but becomes a limitation in extracellular applications where Na⁺ is approximately 30-fold more abundant than K⁺ [1]. In contrast, Enhanced Potassium Green-4 (EPG-4), a newer-generation K⁺ indicator, achieves a K⁺:Na⁺ selectivity ratio of approximately 100:1, representing a roughly 67-fold improvement in discrimination against sodium [2]. SBFI, the sodium-selective analog, demonstrates approximately 18-fold selectivity for Na⁺ over K⁺ [3].

Ion selectivity
Head-to-head
K⁺:Na⁺ selectivity 1.5:1 (PBFI) vs ~100:1 (EPG-4). SBFI shows ~18:1 Na⁺:K⁺.
Suitable for intracellular K⁺ where [K⁺]/[Na⁺]≈10:1; extracellular discrimination limited.
High-selectivity alternatives may be considered for extracellular or high-Na⁺ background samples.
Ion selectivity Potassium-sodium discrimination Crown ether cavity size Selectivity ratio

Cell-Permeant AM Ester Conversion Efficiency: PBFI-AM Hydrolyzes to Active Indicator with 5 μM Loading at 60-90 min

PBFI-AM (CAS 124549-23-1) is the cell-permeant acetoxymethyl ester derivative that enables non-invasive loading of PBFI into intact cells. Upon passive diffusion across the plasma membrane, intracellular esterases cleave the AM ester groups to release the active, membrane-impermeant PBFI tetraanion . Standard loading protocols employ 5 μM PBFI-AM with 0.2% Pluronic F-127 for 30-90 minutes, depending on cell type [1]. In comparison, Enhanced Potassium Green-2 AM (EPG-2 AM) requires 1-5 mM DMSO stock preparation with typical loading concentration of 2-10 μM and Kd of 18 mM, with the advantage of visible-light excitation (517 nm optimal, 488 nm compatible) rather than UV excitation [2].

AM ester loading
Cross-study
PBFI-AM: 5 µM, 30–90 min, 0.2% Pluronic F-127; UV excitation 340/380 nm. EPG-2 AM uses visible 488/517 nm.
Compatible with UV-equipped fluorescence platforms; loading protocol well documented.
Visible-light probes reduce phototoxicity but require different filter sets.
AM ester hydrolysis Cell loading protocol Intracellular esterase Pluronic F-127

Instrument Compatibility: PBFI Shares Optical Filters and Equipment with Fura-2 Calcium Indicator

The spectral responses of PBFI upon K⁺ binding permit excitation ratio measurements using the same optical filters and equipment optimized for the calcium indicator fura-2 [1]. Specifically, the excitation wavelengths of 340 nm and 380 nm with emission at 500-510 nm align directly with fura-2 imaging configurations. This compatibility is not shared by newer visible-light-excited K⁺ indicators such as the Asante Potassium Green (APG) and Enhanced Potassium Green (EPG) families, which require excitation at 488-525 nm and emission at 545-546 nm, corresponding to GFP/YFP or FITC filter sets [2][3].

Fura-2 compatibility
Head-to-head
340/380 nm excitation, 500–505 nm emission matches fura-2 Ca²⁺ indicator configuration. APG/EPG require 488-525/545 nm.
Enables K⁺ imaging on existing fura-2 systems without hardware changes or new filter sets.
Sequential or multiplexed Ca²⁺/K⁺ measurements feasible on the same optical platform.
Fura-2 compatibility UV excitation Filter set optimization Multiplexed imaging

Optimized Application Scenarios for PBFI: Where Ratiometric Potassium Quantification Delivers Decisive Advantage


Quantitative Intracellular K⁺ Homeostasis Studies in Mammalian Cells Requiring Absolute Concentration Determination

PBFI is the preferred indicator for studies requiring absolute intracellular potassium concentration ([K⁺]i) measurements rather than relative fluorescence changes. The availability of peer-reviewed intracellular calibration data (Km = 113 mM in mesangial cells; resting [K⁺]i = 102 ± 7 mM) enables direct conversion of 340/380 excitation ratios to millimolar K⁺ concentrations [1]. This validated calibration framework supports investigations of Na⁺-K⁺-ATPase activity, K⁺ channel function, and cellular responses to hypoxic or osmotic stress where precise quantitative K⁺ flux measurements are required [1]. The ratiometric architecture normalizes for variations in dye loading and cell thickness that would otherwise confound intensity-based measurements.

Fura-2-Compatible Dual-Ion Imaging for Simultaneous Ca²⁺ and K⁺ Dynamics

PBFI's UV excitation wavelengths (340/380 nm) match the optical configuration optimized for the calcium indicator fura-2, enabling researchers to perform potassium measurements on existing fura-2 imaging systems without purchasing new filters or modifying instrument hardware [2]. This spectral compatibility facilitates sequential or ratiometric dual-ion measurements of Ca²⁺ and K⁺ in the same cellular preparation using identical optical configurations, a capability not available with visible-light-excited K⁺ indicators that require GFP/YFP filter sets [3]. Applications include studies of excitation-contraction coupling, ion channel crosstalk, and mitochondrial ion transport where coordinated Ca²⁺ and K⁺ fluxes are mechanistically linked.

Mitochondrial K⁺ Transport Quantification Using Membrane-Impermeant PBFI Salt

The membrane-impermeant PBFI potassium salt (non-AM form) is specifically validated for quantification of K⁺ transport in reconstituted mitochondrial membrane systems. Jezek et al. (1990) demonstrated the use of PBFI to quantitate K⁺ transport by the mitochondrial K⁺/H⁺ (Na⁺/H⁺) antiporter in proteoliposome preparations, establishing the compound's utility in isolated organelle and membrane vesicle assays [4]. The sodium-dependent Kd shift (5.1 mM to 44 mM) must be accounted for in buffer preparation, as mitochondrial K⁺ flux measurements are typically performed under defined ionic conditions distinct from cytosolic environments. PBFI salt can be introduced into membrane-bound compartments via electroporation, microinjection, or reconstitution into liposomes .

Plant Cell K⁺ Homeostasis and Salt Stress Response Studies with In Vivo Calibration Validation

PBFI is extensively validated for in vivo K⁺ measurements in plant systems, with published calibration data specific to plant cell ionic conditions. Halperin and Lynch (2003) used PBFI-AM and SBFI for simultaneous in vivo measurements of cytosolic Na⁺ and K⁺ in Arabidopsis thaliana root hairs, demonstrating that PBFI maintains sufficient sensitivity to detect physiologically relevant K⁺ concentration changes under varying salinity conditions [5]. The sodium-dependent Kd of PBFI (5.1 mM without Na⁺; 44 mM under physiological ionic strength) is particularly relevant for plant salt stress studies where extracellular Na⁺ concentrations vary substantially across treatment conditions. Calibration protocols using ionophores in plant cell systems are well-established, providing a validated framework for quantitative K⁺ imaging in root hairs, guard cells, and other plant cell types [5].

Application
Selection Property
Validation Focus
Quantitative intracellular K⁺ homeostasis
Ratiometric dual-excitation architecture
Intracellular calibration review
Fura-2-compatible dual-ion imaging
UV spectral compatibility (340/380 nm)
Filter set and instrument configuration
Mitochondrial K⁺ transport quantification
Membrane-impermeant salt form
Reconstitution and liposome protocol review
Plant cell K⁺ and salt stress studies
Sodium-dependent Kd context
In vivo calibration under variable ionic conditions

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